3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole
Overview
Description
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole typically involves several steps:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Van Leusen Reaction: This reaction involves aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial production methods often utilize these synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Diels–Alder Reactions: These reactions involve oxazole as dienes and electrophilic alkenes, leading to the formation of pyridines.
Common reagents include dimethylformamide for formylation and various catalysts for Diels–Alder reactions. Major products include formyloxazole and pyridoxine precursors .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets depend on the specific application, such as inhibiting tyrosine kinases in cancer treatment .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives like:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is unique due to its specific structural features and potential for diverse applications in medicinal chemistry.
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)18-12-16(22-25-18)17-9-6-10-23(17)20(24)19-11-15(21-26-19)14-7-4-3-5-8-14/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREJOXLGJRNONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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